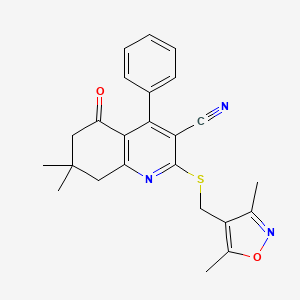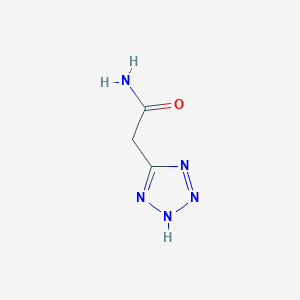
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as MPPP or Desmethylprodine, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research to study the opioid receptor system. In
科学研究应用
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has been used in scientific research to study the opioid receptor system. It has been found to bind to the mu, delta, and kappa opioid receptors, with the highest affinity for the mu receptor. 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has also been used to study the effects of opioids on pain perception and tolerance.
作用机制
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one acts on the opioid receptors in the brain and spinal cord, producing analgesia and euphoria. It also has sedative and respiratory depressant effects. 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is metabolized in the liver to produce the active metabolite, 1-(3-methyl-3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, which is also an opioid receptor agonist.
Biochemical and Physiological Effects:
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It can also cause nausea, vomiting, and constipation. Long-term use of 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can lead to physical dependence and addiction.
实验室实验的优点和局限性
One advantage of using 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid receptor system. However, one limitation is its potential for abuse and addiction, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one. One area of interest is the development of new opioid receptor agonists that have fewer side effects and less potential for abuse. Another area of interest is the study of the long-term effects of opioid use on the brain and body. Finally, there is a need for more research on the treatment of opioid addiction and overdose.
合成方法
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized by the condensation of 3-methyl-3-phenylpyrrolidine-2,5-dione with acetaldehyde followed by reduction with sodium borohydride. This process yields a white crystalline powder with a melting point of 94-96°C.
属性
IUPAC Name |
1-(3-methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-13(16)15-10-9-14(2,11-15)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUATIWTNQQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)


![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2892289.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2892290.png)
![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)
